Cas no 648917-61-7 (Benzenamine, 4-(1H-tetrazol-5-yl)-2-(trifluoromethoxy)-)
648917-61-7 structure
Product Name:Benzenamine, 4-(1H-tetrazol-5-yl)-2-(trifluoromethoxy)-
CAS-nummer:648917-61-7
MF:C8H6F3N5O
MW:245.161350727081
CID:412513
PubChem ID:21883896
Update Time:2025-04-19
Benzenamine, 4-(1H-tetrazol-5-yl)-2-(trifluoromethoxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 4-(1H-tetrazol-5-yl)-2-(trifluoromethoxy)-
- 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline
- DTXSID30619407
- 648917-61-7
- XZWVYSKSBOTVDN-UHFFFAOYSA-N
- SCHEMBL4399579
-
- Inchi: 1S/C8H6F3N5O/c9-8(10,11)17-6-3-4(1-2-5(6)12)7-13-15-16-14-7/h1-3H,12H2,(H,13,14,15,16)
- InChI-sleutel: XZWVYSKSBOTVDN-UHFFFAOYSA-N
- LACHT: FC(OC1C(=CC=C(C2N=NNN=2)C=1)N)(F)F
Berekende eigenschappen
- Exacte massa: 245.05258
- Monoisotopische massa: 245.05244432g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 264
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 89.7Ų
Experimentele eigenschappen
- PSA: 89.71
Benzenamine, 4-(1H-tetrazol-5-yl)-2-(trifluoromethoxy)- Gerelateerde literatuur
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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